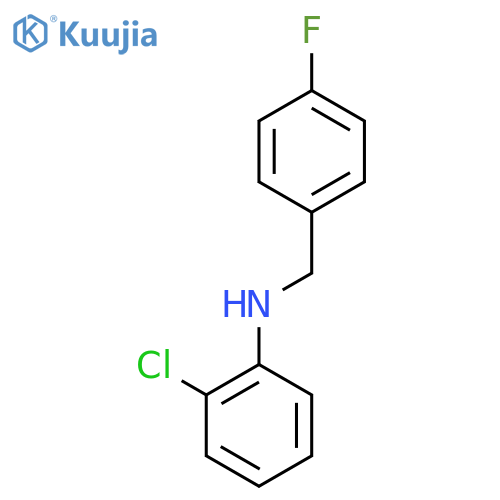

Cas no 356531-45-8 (2-Chloro-N-(4-fluorobenzyl)aniline)

356531-45-8 structure

商品名:2-Chloro-N-(4-fluorobenzyl)aniline

2-Chloro-N-(4-fluorobenzyl)aniline 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(4-fluorobenzyl)aniline

- 2-Chloro-N-(4-fluorobenzyl)aniline, 97%

- AKOS000239461

- Oprea1_816344

- 356531-45-8

- 2-chloro-N-[(4-fluorophenyl)methyl]aniline

-

- MDL: MFCD03210760

- インチ: 1S/C13H11ClFN/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2

- InChIKey: CVEIHFFBWNNUJV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1NCC1C=CC(=CC=1)F

計算された属性

- せいみつぶんしりょう: 235.0564052g/mol

- どういたいしつりょう: 235.0564052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 340.4±22.0 °C at 760 mmHg

- フラッシュポイント: 159.7±22.3 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Chloro-N-(4-fluorobenzyl)aniline セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-N-(4-fluorobenzyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | H56454-1g |

2-Chloro-N-(4-fluorobenzyl)aniline, 97% |

356531-45-8 | 97% | 1g |

¥6029.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | H56454-250mg |

2-Chloro-N-(4-fluorobenzyl)aniline, 97% |

356531-45-8 | 97% | 250mg |

¥1883.00 | 2023-09-15 |

2-Chloro-N-(4-fluorobenzyl)aniline 関連文献

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

356531-45-8 (2-Chloro-N-(4-fluorobenzyl)aniline) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬